

# Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Methoxy-1-tetralone

Cat. No.: B020472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Methoxy-1-tetralone**, a key intermediate in the synthesis of various biologically active compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols.

## Core Spectroscopic Data

The empirical formula for **7-Methoxy-1-tetralone** is  $C_{11}H_{12}O_2$ , with a molecular weight of 176.21 g/mol. [1][2] The spectroscopic data presented below are crucial for the structural elucidation and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.97 - 8.00	d	1H	Ar-H (H-5)
~7.10 - 7.15	d / dd	1H	Ar-H (H-6)
~6.91	dd	1H	Ar-H (H-8)
~3.85 - 3.89	s	3H	-OCH <sub>3</sub>
~2.82 - 2.94	m	2H	-CH <sub>2</sub> - (C4)
~2.52 - 2.62	m	2H	-CH <sub>2</sub> - (C2)
~2.14 - 2.44	m	2H	-CH <sub>2</sub> - (C3)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
196.1 - 197.8	C=O (C1)
164.4	Ar-C (C7)
148.1	Ar-C (C4a)
129.9	Ar-CH (C5)
124.8	Ar-C (C8a)
114.7	Ar-CH (C6)
110.9	Ar-CH (C8)
55.7	-OCH <sub>3</sub>
35.3 - 34.9	-CH <sub>2</sub> - (C4)
32.6 - 32.2	-CH <sub>2</sub> - (C2)
29.8	-CH <sub>2</sub> - (C3)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **7-Methoxy-1-tetralone** shows characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Description
~2940	C-H stretch (aliphatic)
~1680	C=O stretch (conjugated ketone)
~1605, 1485	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is

for Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
176	~100	[M] <sup>+</sup> (Molecular Ion)
148	~60	[M - CO] <sup>+</sup>
133	~55	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
105	~30	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

**Sample Preparation:** A sample of **7-Methoxy-1-tetralone** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard ( $\delta$  = 0.00 ppm).<sup>[3]</sup>

**Instrumentation and Data Acquisition:**

- <sup>1</sup>H NMR:** Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.<sup>[3]</sup> Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (e.g., 0-10 ppm).
- <sup>13</sup>C NMR:** Spectra are usually acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton instrument).<sup>[3]</sup> Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.

### Infrared (IR) Spectroscopy

**Sample Preparation:** For solid samples like **7-Methoxy-1-tetralone**, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the

ATR crystal. Alternatively, a Nujol mull or a KBr pellet can be prepared. For vapor phase IR, the sample is heated to produce a sufficient vapor pressure.

**Instrumentation and Data Acquisition:** An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400  $\text{cm}^{-1}$ ). A background spectrum is first collected and automatically subtracted from the sample spectrum.

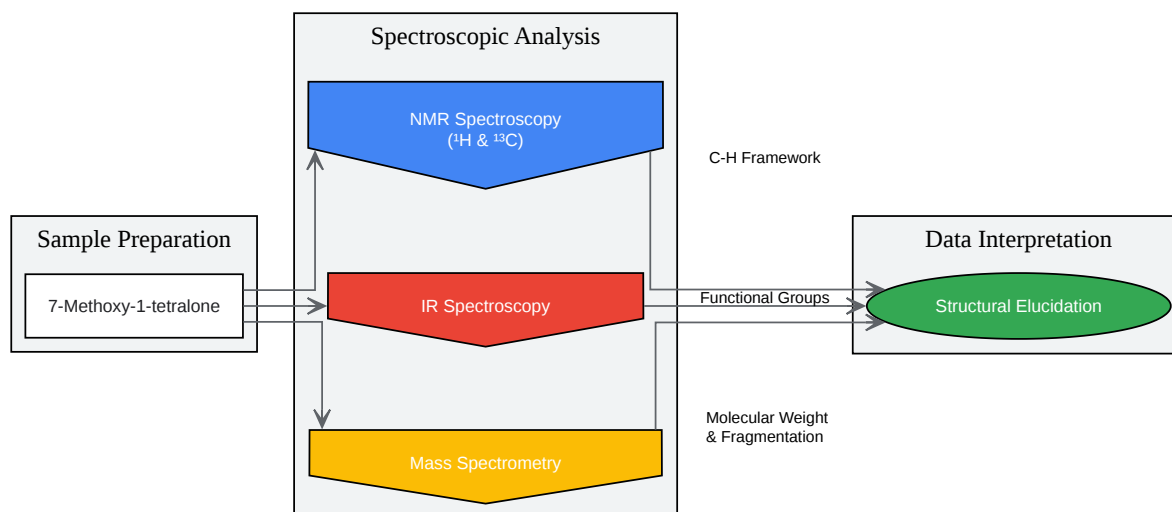
## Mass Spectrometry (MS)

**Sample Preparation and Ionization:** For Electron Ionization (EI-MS), the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Instrumentation and Data Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Methoxy-1-tetralone**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-甲氧基-1-萘满酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-1-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020472#spectroscopic-data-of-7-methoxy-1-tetralone-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)